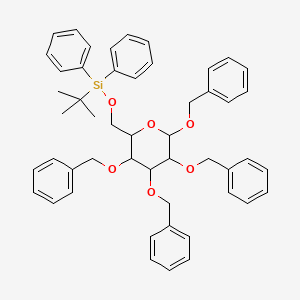
6-O-(tert.-Butyldiphenylsilyl)-1,2,3,4-tetra-O-benzyl-beta-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-(tert.-Butyldiphenylsilyl)-1,2,3,4-tetra-O-benzyl-beta-D-glucopyranose is a complex organic compound used primarily in the field of synthetic organic chemistry. It is a derivative of glucose, where the hydroxyl groups are protected by benzyl and tert-butyldiphenylsilyl groups. This compound is particularly valuable in the synthesis of oligosaccharides and polysaccharides due to its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-(tert.-Butyldiphenylsilyl)-1,2,3,4-tetra-O-benzyl-beta-D-glucopyranose typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using benzyl groups. This is achieved by reacting glucose with benzyl chloride in the presence of a base such as sodium hydride.
Introduction of tert-Butyldiphenylsilyl Group: The tert-butyldiphenylsilyl group is introduced at the 6-O position. This is done by reacting the partially protected glucose derivative with tert-butyldiphenylsilyl chloride in the presence of a base like imidazole.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
6-O-(tert.-Butyldiphenylsilyl)-1,2,3,4-tetra-O-benzyl-beta-D-glucopyranose can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can be used to modify the protecting groups or the glucose backbone.
Substitution: The benzyl and tert-butyldiphenylsilyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols.
Scientific Research Applications
6-O-(tert.-Butyldiphenylsilyl)-1,2,3,4-tetra-O-benzyl-beta-D-glucopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates, including oligosaccharides and polysaccharides.
Biology: The compound is used in the study of carbohydrate-protein interactions and the development of glycosylated biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-O-(tert.-Butyldiphenylsilyl)-1,2,3,4-tetra-O-benzyl-beta-D-glucopyranose involves its ability to act as a protecting group for hydroxyl groups in glucose. The tert-butyldiphenylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective reactions at other positions on the glucose molecule. The benzyl groups can be removed under specific conditions, revealing the hydroxyl groups for further functionalization.
Comparison with Similar Compounds
Similar Compounds
6-O-tert-Butyldiphenylsilyl-D-glucal: Similar in structure but lacks the benzyl protecting groups.
Tri-O-benzyl-D-glucal: Contains benzyl groups but lacks the tert-butyldiphenylsilyl group.
Tri-O-acetyl-D-glucal: Uses acetyl groups as protecting groups instead of benzyl or tert-butyldiphenylsilyl groups.
Uniqueness
6-O-(tert.-Butyldiphenylsilyl)-1,2,3,4-tetra-O-benzyl-beta-D-glucopyranose is unique due to the combination of benzyl and tert-butyldiphenylsilyl protecting groups. This combination provides enhanced stability and selectivity in synthetic reactions, making it a valuable tool in the synthesis of complex carbohydrates.
Properties
Molecular Formula |
C50H54O6Si |
|---|---|
Molecular Weight |
779.0 g/mol |
IUPAC Name |
tert-butyl-diphenyl-[[3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane |
InChI |
InChI=1S/C50H54O6Si/c1-50(2,3)57(43-30-18-8-19-31-43,44-32-20-9-21-33-44)55-38-45-46(51-34-39-22-10-4-11-23-39)47(52-35-40-24-12-5-13-25-40)48(53-36-41-26-14-6-15-27-41)49(56-45)54-37-42-28-16-7-17-29-42/h4-33,45-49H,34-38H2,1-3H3 |
InChI Key |
HODUUTHQNQITGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(C(O3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


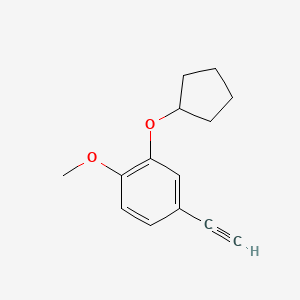
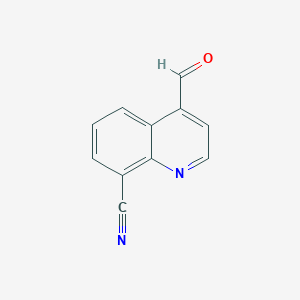
![1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B12081955.png)

![Bicyclo[3.2.2]nonane](/img/structure/B12081968.png)

![2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one](/img/structure/B12081993.png)
![3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole](/img/structure/B12082001.png)

![3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12082019.png)
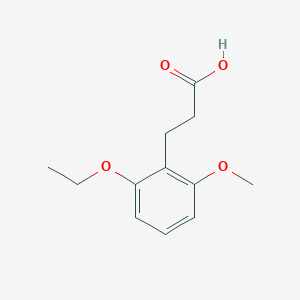
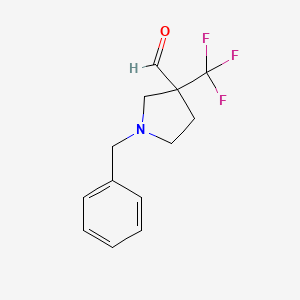
![3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B12082027.png)
![5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12082029.png)
